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Compound of Interest

Compound Name:
2-Hydroxy-3,4-

dimethoxybenzaldehyde

Cat. No.: B104142 Get Quote

An In-depth Technical Guide to the Chemical Properties of 2-Hydroxy-3,4-
dimethoxybenzaldehyde

Abstract: This technical guide provides a comprehensive overview of the chemical properties,

synthesis, reactivity, and applications of 2-Hydroxy-3,4-dimethoxybenzaldehyde (CAS No:

19283-70-6). Designed for researchers, medicinal chemists, and drug development

professionals, this document synthesizes fundamental chemical data with practical, field-

proven insights. We delve into its spectroscopic signature, explore its role as a versatile

synthetic building block, detail a representative synthesis protocol, and discuss its potential in

the development of novel therapeutic agents. This guide is grounded in authoritative references

to ensure scientific integrity and empower researchers in their experimental design and

application.

Physicochemical and Structural Properties
2-Hydroxy-3,4-dimethoxybenzaldehyde is a substituted aromatic aldehyde, a class of

compounds that serves as a cornerstone in organic synthesis. Its unique substitution pattern—

a hydroxyl group ortho to the aldehyde and two adjacent methoxy groups—imparts a distinct

set of electronic and steric properties that are highly valuable in fine chemical and

pharmaceutical synthesis.

The core structure consists of a benzene ring functionalized with an aldehyde (-CHO), a

hydroxyl (-OH), and two methoxy (-OCH₃) groups. The intramolecular hydrogen bond between
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the phenolic hydroxyl group and the aldehyde's carbonyl oxygen is a key structural feature,

influencing the compound's conformation, reactivity, and physical properties.

Table 1: Compound Identification and Key Properties

Identifier Value Reference

IUPAC Name
2-hydroxy-3,4-
dimethoxybenzaldehyde

[1]

CAS Number 19283-70-6 [1][2][3][4]

Molecular Formula C₉H₁₀O₄ [1][4]

Molecular Weight 182.17 g/mol [1][3]

Canonical SMILES
COC1=C(C(=C(C=C1)C=O)O)

OC
[1]

InChI Key
UIOMNPYQUBMBOJ-

UHFFFAOYSA-N
[1][4]

Boiling Point 289.7°C at 760 mmHg [1]

Flash Point 114.5°C [1]

Density 1.234 g/cm³ [1]

| Purity | ≥97% (typical) |[1] |

Spectroscopic Characterization
Precise characterization is fundamental to confirming the identity and purity of a synthetic

intermediate. While a comprehensive, peer-reviewed spectral dataset for this specific

compound is not readily available, its expected spectroscopic signature can be reliably

predicted based on the well-understood effects of its constituent functional groups.

Table 2: Predicted Spectroscopic Data for 2-Hydroxy-3,4-dimethoxybenzaldehyde
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Technique Expected Signature

¹H NMR

~11.0-11.5 ppm (s, 1H): Phenolic -OH,
deshielded by intramolecular H-bonding.
~9.8 ppm (s, 1H): Aldehydic -CHO. ~7.2-7.4

ppm (d, 1H): Aromatic H-6, ortho to
aldehyde. ~6.6-6.8 ppm (d, 1H): Aromatic
H-5, ortho to hydroxyl. ~3.9 ppm (s, 3H):

Methoxy -OCH₃. ~3.8 ppm (s, 3H): Methoxy
-OCH₃.

¹³C NMR

~190-195 ppm: Aldehyde C=O. ~150-160 ppm:

Aromatic C-O (C-2, C-3, C-4). ~110-130 ppm:

Other aromatic carbons (C-1, C-5, C-6). ~55-60

ppm: Methoxy carbons (-OCH₃).

IR (Infrared)

3100-3300 cm⁻¹ (broad): O-H stretch

(intramolecularly H-bonded). 2850-2950 cm⁻¹:

C-H stretch (aromatic & methyl). 1640-1660

cm⁻¹: C=O stretch (aldehyde, lowered

frequency due to H-bonding & conjugation).

1580-1600 cm⁻¹: C=C stretch (aromatic). 1200-

1280 cm⁻¹: C-O stretch (aryl ether).

| MS (Mass Spec.) | [M]+•: m/z 182.0579 (Monoisotopic Mass). [M+H]⁺: m/z 183.0652. [M-H]⁻:

m/z 181.0506. Key Fragments: Loss of -CH₃ (m/z 167), loss of -CHO (m/z 153). |

Note: Predicted data is based on established principles of spectroscopy and data from

structurally similar compounds. Experimental verification is required.[5]

Chemical Reactivity and Mechanistic Insights
The reactivity of 2-Hydroxy-3,4-dimethoxybenzaldehyde is governed by the interplay of its

three functional groups. Understanding their electronic effects is key to predicting reaction

outcomes and designing synthetic strategies.

Phenolic Hydroxyl Group (-OH): A potent activating group that directs electrophiles to the

ortho and para positions (C5 and C1, respectively) via resonance electron donation.
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Aldehyde Group (-CHO): A deactivating group that directs electrophiles to the meta position

(C5) via inductive electron withdrawal. It is the primary site for nucleophilic attack.

Methoxy Groups (-OCH₃): Activating groups that also direct electrophiles to their ortho and

para positions.

The combined effect of these groups makes the C5 position the most electron-rich and

sterically accessible site for further electrophilic aromatic substitution. The aldehyde group

readily undergoes reactions such as oxidation to a carboxylic acid, reduction to an alcohol, or

condensation with primary amines to form Schiff bases (imines).

Caption: Key reactivity sites of 2-Hydroxy-3,4-dimethoxybenzaldehyde.

Synthesis Pathway: Ortho-Formylation
The most direct and industrially relevant method for synthesizing hydroxybenzaldehydes is the

formylation of the corresponding phenol. The Reimer-Tiemann reaction is a classic and

effective method for the selective ortho-formylation of phenols.[6][7]

Causality of Method Choice: The Reimer-Tiemann reaction is chosen for its high ortho-

selectivity, which is driven by the interaction between the electron-rich phenoxide intermediate

and the electrophilic dichlorocarbene species generated in situ.[8] This selectivity is crucial for

producing the desired 2-hydroxy isomer from the 3,4-dimethoxyphenol precursor.
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Step 1: Dichlorocarbene Generation

Step 2: Electrophilic Attack

Step 3: Hydrolysis & Workup

Chloroform (CHCl₃)
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Caption: Workflow for the Reimer-Tiemann synthesis of the target compound.
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Representative Experimental Protocol: Reimer-Tiemann
Formylation
This protocol is a representative example based on established procedures for the Reimer-

Tiemann reaction and requires optimization for specific laboratory conditions.[9]

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a

dropping funnel, and a mechanical stirrer, dissolve 3,4-dimethoxyphenol (1.0 equiv) in a 2:1

solution of ethanol and 20% aqueous sodium hydroxide (8.0 equiv NaOH).

Initiation: Heat the mixture to 70°C with vigorous stirring to ensure the formation of the

sodium phenoxide.

Carbene Formation & Reaction: Add chloroform (CHCl₃, 2.0 equiv) dropwise via the dropping

funnel over 1 hour, maintaining the temperature at 70°C. The reaction is exothermic and may

require external cooling to maintain the target temperature.

Reaction Completion: After the addition is complete, continue stirring the resulting mixture at

70°C for an additional 3 hours.

Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced

pressure using a rotary evaporator.

Extraction: Acidify the remaining aqueous solution to pH 4-5 with dilute HCl. Extract the

product into an organic solvent (e.g., ethyl acetate, 3x volume).

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium

sulfate (MgSO₄), filter, and concentrate in vacuo. The crude product can be purified by

column chromatography or recrystallization to yield the final product.

Applications in Medicinal Chemistry
Substituted benzaldehydes are privileged scaffolds in drug discovery due to their ability to

participate in a wide range of chemical transformations, leading to diverse and complex

molecular architectures. 2-Hydroxy-3,4-dimethoxybenzaldehyde is a valuable building block

for synthesizing heterocyclic compounds, chalcones, and, most notably, Schiff bases.[10][11]
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Causality of Application: The aldehyde functional group provides a reactive handle for

condensation reactions with primary amines, forming an imine or azomethine (-C=N-) linkage.

This reaction is a cornerstone of combinatorial chemistry. The resulting Schiff bases are known

to exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-

inflammatory properties.[11][12] The specific substitution pattern of the parent aldehyde can

tune the electronic properties and steric profile of the final compound, influencing its binding

affinity to biological targets.

Schiff Base Synthesis

Drug Discovery Cascade

2-Hydroxy-3,4-dimethoxy-
benzaldehyde

Condensation Reaction
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Caption: Workflow for utilizing the aldehyde in Schiff base synthesis for drug discovery.

Representative Protocol: Schiff Base Synthesis
Dissolution: Dissolve 2-Hydroxy-3,4-dimethoxybenzaldehyde (1.0 equiv) in absolute

ethanol in a round-bottom flask.

Amine Addition: To this solution, add the desired primary amine (1.0-1.1 equiv) and a

catalytic amount of glacial acetic acid (2-3 drops).

Reaction: Reflux the mixture for 2-4 hours. Monitor the reaction progress using Thin Layer

Chromatography (TLC).

Isolation: Upon completion, cool the reaction mixture. The Schiff base product often

precipitates out of solution and can be collected by filtration.

Purification: Wash the collected solid with cold ethanol and dry in vacuo. If necessary, the

product can be further purified by recrystallization from a suitable solvent like ethanol or

methanol.[11]

Safety and Handling
While a specific Safety Data Sheet (SDS) for CAS 19283-70-6 was not located, data from

structurally analogous hydroxy- and dimethoxy-benzaldehydes provide a reliable basis for

assessing its hazards.[13][14][15][16] The compound should be handled with appropriate

engineering controls and personal protective equipment.

Table 3: GHS Hazard Profile (Based on Structural Analogs)
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Hazard Class GHS Category Hazard Statement

Acute Toxicity, Oral Category 4
H302: Harmful if
swallowed.[16]

Skin Corrosion/Irritation Category 2
H315: Causes skin irritation.

[13][16]

Serious Eye Damage/Irritation Category 2A
H319: Causes serious eye

irritation.[13]

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory

irritation. |

Handling and Precautionary Measures:

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume

hood.[13]

Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile rubber), safety

glasses with side-shields or goggles, and a lab coat.[16]

Handling: Avoid breathing dust, fume, or vapors. Avoid contact with skin and eyes. Wash

hands thoroughly after handling.[14]

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13][14]

In case of contact:

Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. If irritation persists, get medical advice.[13]

Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice.[16]

Ingestion: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[16]

Inhalation: Remove person to fresh air and keep comfortable for breathing.[13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.sigmaaldrich.cn/CN/en/sds/ALDRICH/W310905?userType=undefined
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.sigmaaldrich.cn/CN/en/sds/ALDRICH/W310905?userType=undefined
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.sigmaaldrich.cn/CN/en/sds/ALDRICH/W310905?userType=undefined
https://www.fishersci.com/store/msds?partNumber=AC162610025&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.fishersci.com/store/msds?partNumber=AC162610025&countryCode=US&language=en
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.sigmaaldrich.cn/CN/en/sds/ALDRICH/W310905?userType=undefined
https://www.sigmaaldrich.cn/CN/en/sds/ALDRICH/W310905?userType=undefined
https://assets.thermofisher.com/DirectWebViewer/errorpage.aspx?aspxerrorpath=/DirectWebViewer/private/results.aspx
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b104142?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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